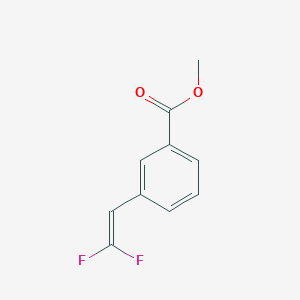
Methyl 3-(2,2-difluorovinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2,2-difluorovinyl)benzoate is an organic compound with the molecular formula C10H8F2O2 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atoms in the vinyl group are replaced by fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(2,2-difluorovinyl)benzoate can be synthesized through several methods. One common approach involves the reaction of bromodifluoroacetates or bromodifluoroketones with metallic zinc as a reductant. This reaction is typically catalyzed by nickel complexes, such as nickel(0) with 1,1’-bis(diphenylphosphino)ferrocene (dppf) as a ligand. The reaction conditions often include the use of arylboronic acids or arylmagnesium/alkylzinc reagents to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to ensure high yield and efficiency. These processes often utilize advanced catalytic systems and optimized reaction conditions to minimize by-products and maximize the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2,2-difluorovinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluorovinyl group to other functional groups, such as alkanes or alkenes.
Substitution: The compound can participate in substitution reactions, where the difluorovinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alkenes. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2,2-difluorovinyl)benzoate has several scientific research applications:
Wirkmechanismus
The mechanism by which methyl 3-(2,2-difluorovinyl)benzoate exerts its effects involves its interaction with molecular targets and pathways. The difluorovinyl group can act as a bioisostere of the carbonyl group, enhancing the compound’s ability to interact with biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of biological pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound is similar in structure but contains a fluorine atom and a dioxaborolane group instead of the difluorovinyl group.
(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: Another similar compound with a dioxaborolane group and a pyrrolidinyl group.
Uniqueness
Methyl 3-(2,2-difluorovinyl)benzoate is unique due to its difluorovinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry and a potential candidate for drug development .
Eigenschaften
Molekularformel |
C10H8F2O2 |
|---|---|
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
methyl 3-(2,2-difluoroethenyl)benzoate |
InChI |
InChI=1S/C10H8F2O2/c1-14-10(13)8-4-2-3-7(5-8)6-9(11)12/h2-6H,1H3 |
InChI-Schlüssel |
ZUHIHJCMCBAHMM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC(=C1)C=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


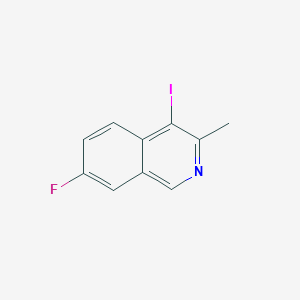
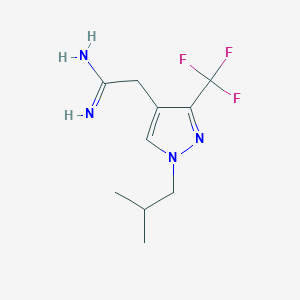

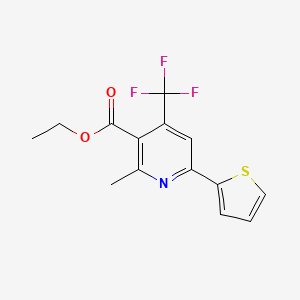
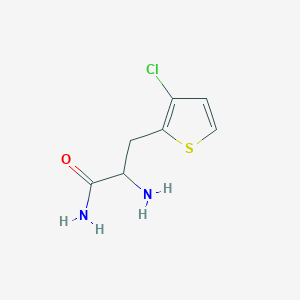

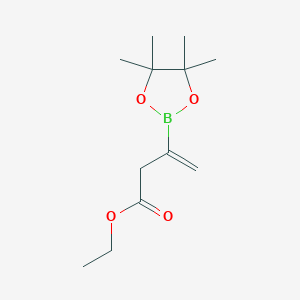


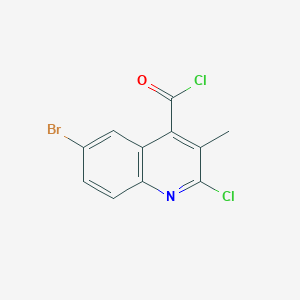
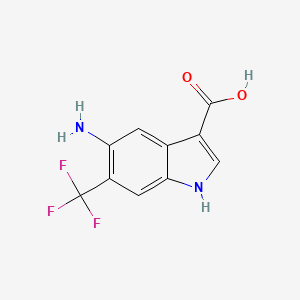
![7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13336108.png)
![1-Isopropyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13336114.png)

